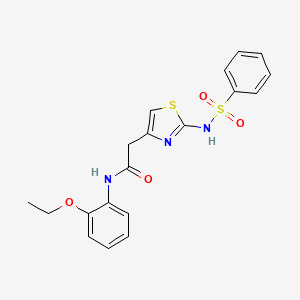
N-(2-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as EPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EPTA is a thiazole-based compound that exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Applications De Recherche Scientifique
Antimicrobial Activities : Novel thiazole derivatives, including those similar to N-(2-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, have been synthesized and shown significant anti-bacterial and anti-fungal activities. These compounds were effective against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Aspergillus niger (Saravanan et al., 2010).
Anticonvulsant Agents : Certain derivatives of this compound containing a sulfonamide thiazole moiety have shown protection against picrotoxin-induced convulsions, indicating potential as anticonvulsant agents. One derivative, in particular, exhibited significant anticonvulsive effects (Farag et al., 2012).
Glutaminase Inhibition : Some analogs of this compound have been evaluated as inhibitors of kidney-type glutaminase (GLS), an enzyme important in cancer cell metabolism. These analogs retained the potency of the parent compound and showed potential in attenuating the growth of human lymphoma B cells (Shukla et al., 2012).
PI3K/mTOR Inhibition : Derivatives of N-(2-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer cell proliferation and survival. These studies aimed to improve metabolic stability and efficacy (Stec et al., 2011).
Antimalarial and Potential COVID-19 Treatment : Reactivity investigations of derivatives of this compound have shown antimalarial activity and possible applications in treating COVID-19. Computational calculations and molecular docking studies have been conducted to understand their effectiveness against viruses and malaria (Fahim & Ismael, 2021).
Optoelectronic Properties : Thiazole-based derivatives have been explored for their optoelectronic properties, which could be relevant in the development of new materials for electronic applications (Camurlu & Guven, 2015).
Anticancer Activities : Certain derivatives have been synthesized and evaluated for anticancer activities, showing potential as agents against specific cancer cell lines, including human lung adenocarcinoma cells (Evren et al., 2019).
Cyclooxygenase (COX) Inhibitory Activity : Some derivatives have been investigated for their COX inhibitory activities, indicating potential use in treating inflammation and related conditions (Ertas et al., 2022).
Propriétés
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-2-26-17-11-7-6-10-16(17)21-18(23)12-14-13-27-19(20-14)22-28(24,25)15-8-4-3-5-9-15/h3-11,13H,2,12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIUELOZAOIOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

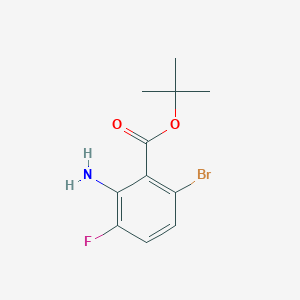
![N-cyclohexyl-4-methyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625534.png)
![(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2625537.png)
amine](/img/structure/B2625538.png)
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2625540.png)
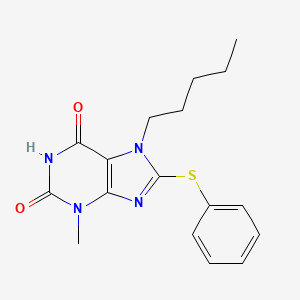
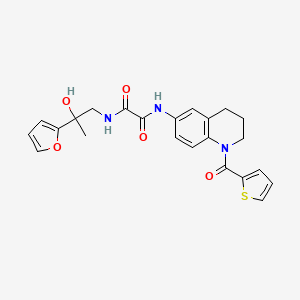
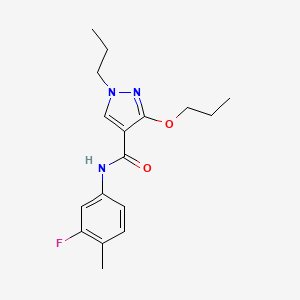
![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2625552.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2625553.png)
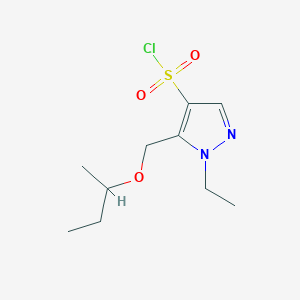
![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2625556.png)